molecular formula C24H31N3O3 B236469 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

Número de catálogo B236469
Peso molecular: 409.5 g/mol
Clave InChI: RPWNVWKGUMEUKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a drug that belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors. The drug is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mecanismo De Acción

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide works by inhibiting BTK, a protein that plays a key role in the development and progression of various types of cancer and autoimmune diseases. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is involved in the activation and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the inhibition of cancer cell growth and reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit BTK activity, leading to the inhibition of cancer cell growth and reduction of inflammation in autoimmune diseases. This compound has also been shown to reduce the levels of various cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its potential to cause adverse effects such as diarrhea, fatigue, and nausea. Additionally, more research is needed to determine the optimal dosage and dosing schedule for this compound.

Direcciones Futuras

There are several future directions for the study of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide. One direction is the evaluation of this compound in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Another direction is the evaluation of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in clinical trials.

Métodos De Síntesis

The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide involves several steps. The first step is the preparation of 4-(3-methylbutanoyl)-1-piperazine. This is achieved by reacting 3-methylbutanoyl chloride with piperazine in the presence of a base such as triethylamine. The second step involves the preparation of 4-(4-aminophenyl)piperazine by reacting 4-nitroaniline with piperazine in the presence of a reducing agent such as iron powder. The final step is the coupling of 4-(4-aminophenyl)piperazine with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting product is this compound.

Aplicaciones Científicas De Investigación

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting BTK, a protein that plays a key role in the development and progression of various types of cancer and autoimmune diseases. This compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.

Propiedades

Fórmula molecular

C24H31N3O3

Peso molecular

409.5 g/mol

Nombre IUPAC

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C24H31N3O3/c1-18(2)16-24(29)27-14-12-26(13-15-27)21-10-8-20(9-11-21)25-23(28)17-30-22-7-5-4-6-19(22)3/h4-11,18H,12-17H2,1-3H3,(H,25,28)

Clave InChI

RPWNVWKGUMEUKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

SMILES canónico

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.